molecular formula C17H17N5O2 B11288764 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11288764
M. Wt: 323.35 g/mol
InChI Key: FEHNJVPRLFQSDE-UHFFFAOYSA-N
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Description

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the triazole ring, along with the methoxybenzyl and pyridinyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an amination reaction using 2-methoxybenzylamine.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and the attached functional groups allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5-[(2-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone
  • 1-{5-[(2-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone
  • 1-{5-[(2-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone

Uniqueness

1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

1-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C17H17N5O2/c1-12(23)22-17(19-11-13-6-3-4-8-15(13)24-2)20-16(21-22)14-7-5-9-18-10-14/h3-10H,11H2,1-2H3,(H,19,20,21)

InChI Key

FEHNJVPRLFQSDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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